5-Chloro-2-fluoroisonicotinonitrile

Description

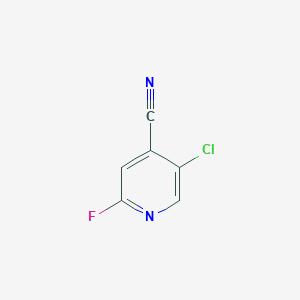

The compound features a pyridine ring substituted with chlorine at position 5, fluorine at position 2, and a nitrile group at position 4 (isonicotinonitrile backbone). Substitutions at these positions influence electronic effects, solubility, and intermolecular interactions, making comparisons with similar derivatives critical for understanding its behavior .

Properties

IUPAC Name |

5-chloro-2-fluoropyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAMNBPLHHJXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20739507 | |

| Record name | 5-Chloro-2-fluoropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924651-91-2 | |

| Record name | 5-Chloro-2-fluoropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoroisonicotinonitrile typically involves the halogenation of isonicotinonitrile. One common method involves the reaction of 2-fluoroisonicotinonitrile with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoroisonicotinonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Typical conditions involve the use of palladium(II) acetate (Pd(OAc)2) as the catalyst, potassium carbonate (K2CO3) as the base, and toluene or ethanol as the solvent.

Major Products Formed

Nucleophilic Substitution: The major products are substituted isonicotinonitriles, depending on the nucleophile used.

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis.

Scientific Research Applications

5-Chloro-2-fluoroisonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoroisonicotinonitrile and its derivatives depends on the specific application and target. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally related to 5-Chloro-2-fluoroisonicotinonitrile, differing in substituents or backbone modifications:

Electronic and Reactivity Differences

- 5-Chloro-2-hydroxynicotinonitrile (1048913-62-7): The hydroxyl group at C2 introduces strong electron-withdrawing effects and hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to the fluoro analog. However, it also increases susceptibility to oxidation or nucleophilic substitution reactions .

- The discontinuation of this compound suggests challenges in synthesis, stability, or commercial demand .

3-Chloro-5-methylisonicotinic acid (1256835-78-5):

The carboxylic acid group at C4 provides acidity (pKa ~3–4) and metal-chelating properties, distinguishing it from nitrile-containing analogs. The methyl group at C5 may reduce steric hindrance compared to halogens .

Key Findings and Implications

Substituent Effects:

- Fluorine at C2 reduces polarity compared to hydroxyl but improves lipophilicity and metabolic stability.

- Chlorine at C5 provides steric and electronic modulation, influencing regioselectivity in cross-coupling reactions.

Commercial Viability: Discontinuation of 5-(5-Chloro-2-fluorophenyl)nicotinonitrile highlights the importance of optimizing synthetic routes and stability for industrial adoption .

Safety Considerations: Limited hazard data for analogs underscore the need for rigorous toxicological profiling of halogenated nitriles.

Biological Activity

5-Chloro-2-fluoroisonicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a fluorine atom attached to the isonicotinonitrile framework. Its chemical formula is C6H3ClF N2, and it has a molecular weight of approximately 172.56 g/mol. The unique combination of halogen substituents is hypothesized to enhance the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Isonicotinonitrile derivatives.

- Reagents : Chlorinating agents (e.g., thionyl chloride) and fluorinating agents (e.g., potassium fluoride).

- Conditions : Reactions are generally conducted under controlled temperature and inert atmosphere conditions to prevent side reactions.

The biological activity of this compound may be attributed to its interactions with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom can significantly influence binding affinity and selectivity due to enhanced lipophilicity and the ability to form strong interactions with target proteins.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Cell Lines Tested : L1210 mouse leukemia cells and B16 melanoma cells.

- Results : The compound exhibited IC50 values in the low micromolar range, indicating potent growth inhibition. Notably, growth inhibition was reversible upon the addition of thymidine, suggesting that its mechanism may involve interference with nucleotide metabolism.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 | 1.5 | Thymidylate synthase inhibition |

| B16 Melanoma | 2.3 | Nucleotide metabolism interference |

Case Studies

- Antiviral Activity : In a study investigating antiviral properties, derivatives similar to this compound were shown to inhibit viral replication in human cytomegalovirus (HCMV) models, with significant reductions in viral load observed at concentrations correlating with their cytotoxicity.

- Enzymatic Inhibition : Fluorinated compounds have been reported to exhibit enhanced binding affinities toward thrombin inhibitors, with studies showing that fluorinated derivatives can improve potency by up to five times compared to non-fluorinated counterparts due to favorable protein-ligand interactions.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Treatment : Due to its cytotoxic properties against leukemia and melanoma cells.

- Antiviral Agents : Its efficacy against viral infections suggests possible applications in antiviral drug development.

- Enzyme Inhibitors : The compound's ability to inhibit key enzymes presents opportunities for developing treatments for various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.